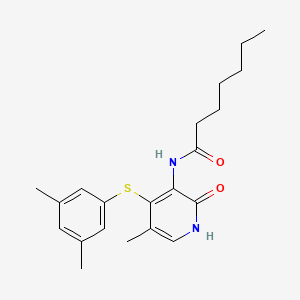![molecular formula C24H32O2 B12683387 1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene CAS No. 94088-37-6](/img/structure/B12683387.png)
1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene is a complex organic compound with a molecular structure that includes 32 hydrogen atoms, 24 carbon atoms, and 2 oxygen atoms . This compound is characterized by its aromatic rings and ether linkages, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene typically involves the reaction of 3,7-dimethyl-6-octenylidene with bis(oxymethylene)benzene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and efficiency in the production process. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene
- 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisphenol
- 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisnaphthalene
Uniqueness
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene is unique due to its specific molecular structure, which includes aromatic rings and ether linkages. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
94088-37-6 |
|---|---|
Fórmula molecular |
C24H32O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(3,7-dimethyl-1-phenylmethoxyoct-6-enoxy)methylbenzene |
InChI |
InChI=1S/C24H32O2/c1-20(2)11-10-12-21(3)17-24(25-18-22-13-6-4-7-14-22)26-19-23-15-8-5-9-16-23/h4-9,11,13-16,21,24H,10,12,17-19H2,1-3H3 |
Clave InChI |
UFVIUXYEJWOMIA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


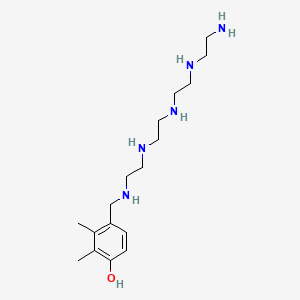
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)
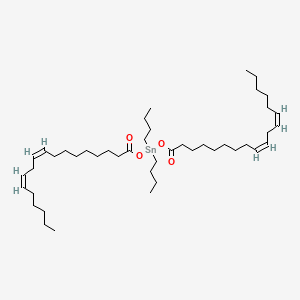

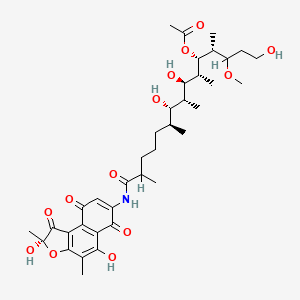
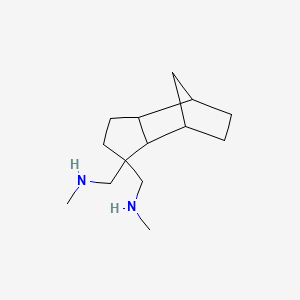
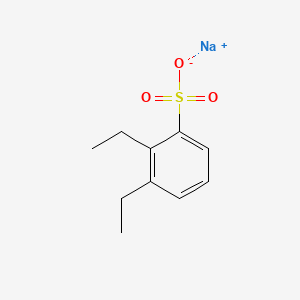
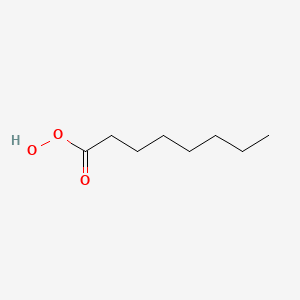
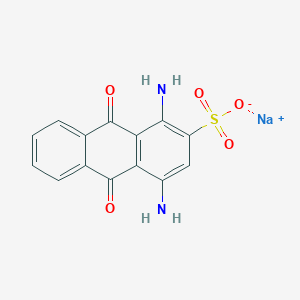
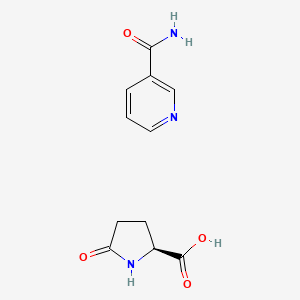
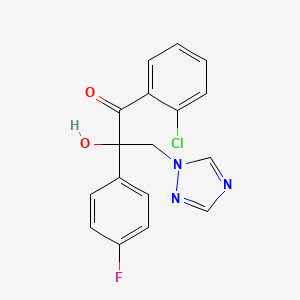
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
